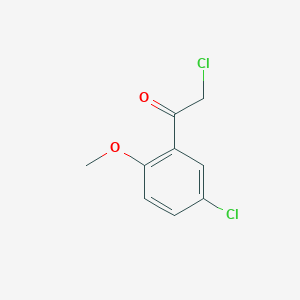

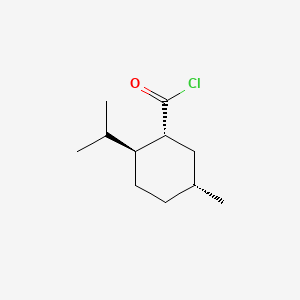

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Overview

Description

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is derived from menthol, a naturally occurring monoterpene, and is known for its unique structural properties that make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride typically involves the chlorination of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol. This reaction is carried out using thionyl chloride (SOCl2) under anhydrous conditions to prevent the formation of by-products. The reaction proceeds as follows:

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol+SOCl2→(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which are crucial for maintaining the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: It can be reduced to (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, it hydrolyzes to form (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Alcohols: Formed from reduction or hydrolysis reactions.

Scientific Research Applications

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of various chiral compounds and complex molecules.

Biology: Used in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the synthesis of drugs with analgesic, anti-inflammatory, and anticonvulsant properties.

Industry: Employed in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol: The alcohol precursor of the compound.

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid: The carboxylic acid derivative.

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol: The thiol derivative.

Uniqueness

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate for synthesizing a wide range of derivatives. Its chiral nature also adds to its significance in producing enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Properties

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810331.png)

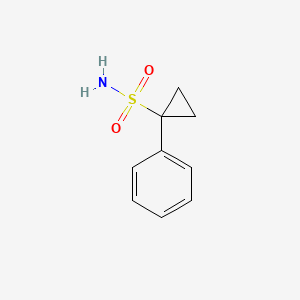

![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)